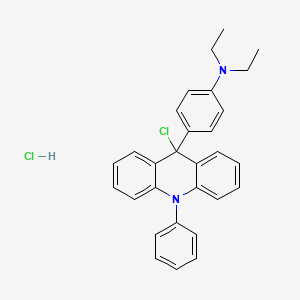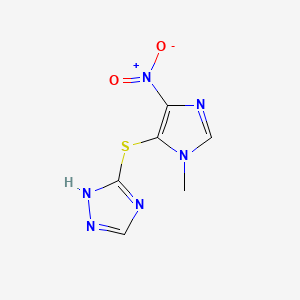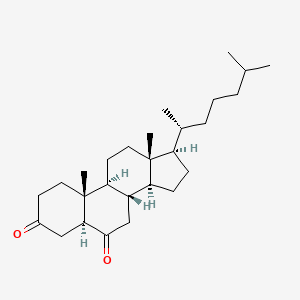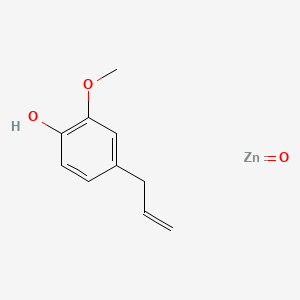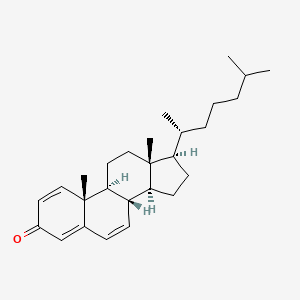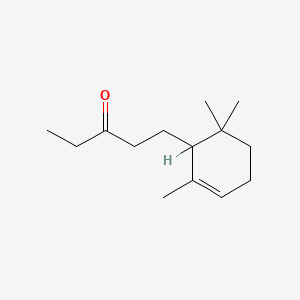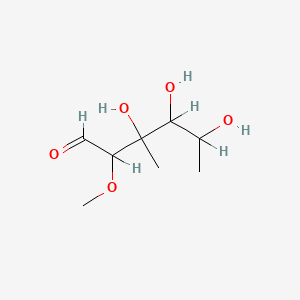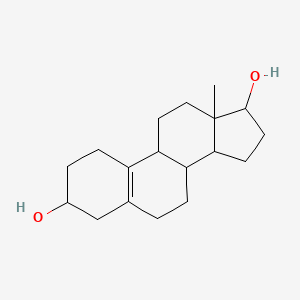
Anolobine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anolobine is an alkaloid compound that belongs to the aporphine class. It has been isolated from various plant species, particularly those in the Annonaceae family. This compound exhibits a range of biological activities, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase properties .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Anolobin kann durch verschiedene synthetische Routen synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von Dopamin und 3,4-Dihydroxyphenylacetaldehyd, gefolgt von einer Reihe von Cyclisierungs- und Reduktionsschritten, um das Aporphin-Skelett zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Anolobin beinhaltet typischerweise die Extraktion der Verbindung aus pflanzlichen Quellen, insbesondere aus Pflanzen der Familie der Annonaceae. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Techniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anolobin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Anolobin kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Reduktion von Anolobin kann zu Dihydroderivaten führen.
Substitution: Anolobin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um N-substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Alkylhalogenide und Acylchloride werden häufig als Reagenzien für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone
Reduktion: Dihydroderivate
Substitution: N-substituierte Derivate
Wissenschaftliche Forschungsanwendungen
Chemie: Anolobin dient als Vorläufer für die Synthese anderer Aporphinalkaloide und verwandter Verbindungen.
5. Wirkmechanismus
Anolobin übt seine Wirkungen durch verschiedene Mechanismen aus:
Antimikrobielle Aktivität: Anolobin stört die Integrität der Zellmembran von Mikroorganismen, was zu Zelllyse und Tod führt.
Antiparasitäre Aktivität: Es hemmt wichtige Enzyme, die an den Stoffwechselwegen von Parasiten beteiligt sind, was zu ihrem Tod führt.
Anti-Acetylcholinesterase-Aktivität: Anolobin hemmt das Enzym Acetylcholinesterase, was zu einer Anhäufung von Acetylcholin und einer verstärkten cholinergen Übertragung führt.
Wirkmechanismus
Anolobine exerts its effects through various mechanisms:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death.
Anti-Acetylcholinesterase Activity: this compound inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic transmission.
Vergleich Mit ähnlichen Verbindungen
Anolobin ist unter den Aporphinalkaloiden aufgrund seines breiten Spektrums an biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Roemerolin: Ein weiteres Aporphinalkaloid mit moderater Anti-Acetylcholinesterase-Aktivität.
Asimilobin: Zeigt ähnliche antimikrobielle und antiparasitäre Aktivitäten.
Boldin: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Im Vergleich dazu zeichnet sich Anolobin durch seine potente antimikrobielle und antiparasitäre Aktivität aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
641-17-8 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol |
InChI |
InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1 |
InChI-Schlüssel |
LTSPCGWFQLHECP-CYBMUJFWSA-N |
SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
Isomerische SMILES |
C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
Kanonische SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
| 641-17-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
